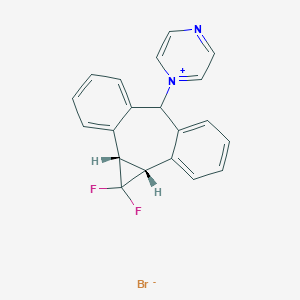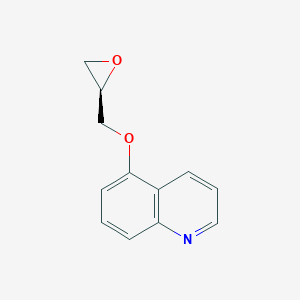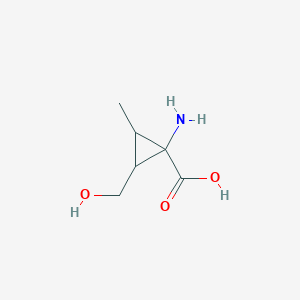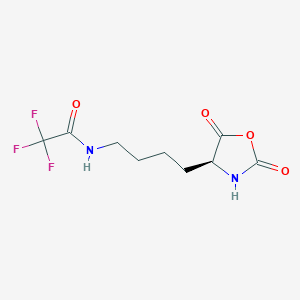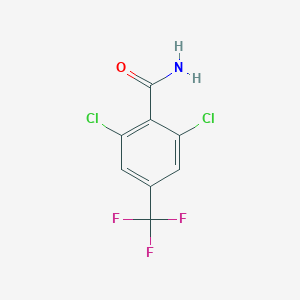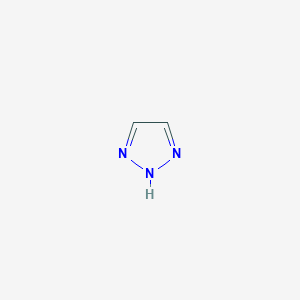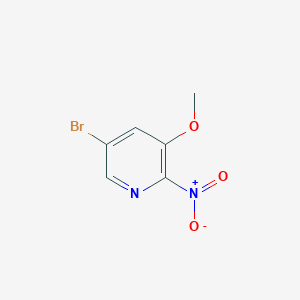
5-Bromo-3-méthoxy-2-nitropyridine
Vue d'ensemble
Description
5-Bromo-3-methoxy-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Applications De Recherche Scientifique
5-Bromo-3-methoxy-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-3-methoxy-2-nitropyridine is phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a key player in the development of cancers .
Mode of Action
5-Bromo-3-methoxy-2-nitropyridine acts as a potent inhibitor of PI3K . It binds to the active site of mammalian PI3K, blocking the production of phosphatidylinositol phosphate (PIP), a critical component of several cellular signaling pathways .
Biochemical Pathways
By inhibiting PI3K, 5-Bromo-3-methoxy-2-nitropyridine disrupts the PI3K/AKT/mTOR pathway, a key signaling pathway in cells that regulates cell cycle progression and survival . This disruption can lead to the inhibition of cell proliferation and migration, thereby exerting its anti-tumor activity .
Result of Action
The inhibition of PI3K by 5-Bromo-3-methoxy-2-nitropyridine leads to a decrease in the production of PIP . This results in the disruption of several cellular activities, such as cell proliferation and migration . Consequently, the compound exhibits anti-tumor activity in cancers with PI3K activation, such as hepatocellular carcinoma .
Analyse Biochimique
Biochemical Properties
It is known that the compound has a density of 1.7±0.1 g/cm3 and a boiling point of 282.0±35.0 °C at 760 mmHg .
Cellular Effects
It is known that the compound is a potent inhibitor of phosphoinositide 3-kinase (PI3K) and has tumor growth inhibition activity . It also inhibits cellular activities such as cell proliferation and cell migration .
Molecular Mechanism
It is known to inhibit the activation of mammalian PI3K, which is necessary for the production of phosphatidylinositol phosphate (PIP) in cells . This inhibition leads to tumor growth inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound is usually shipped within 2 business days .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxy-2-nitropyridine can be achieved through several methods. One common route involves the bromination of 3-methoxy-2-nitropyridine. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-3-methoxy-2-nitropyridine may involve large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-3-methoxy-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as 5-methoxy-3-methoxy-2-nitropyridine.
Reduction: 5-Bromo-3-methoxy-2-aminopyridine.
Oxidation: 5-Bromo-3-hydroxy-2-nitropyridine.
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-methoxy-3-nitropyridine
- 5-Bromo-2-hydroxy-3-nitropyridine
- 2-Bromo-5-nitropyridine
Uniqueness: 5-Bromo-3-methoxy-2-nitropyridine is unique due to the specific positioning of the bromine, methoxy, and nitro groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
5-bromo-3-methoxy-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWFTDPHNVYMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355858 | |
| Record name | 5-bromo-3-methoxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152684-26-9 | |
| Record name | 5-Bromo-3-methoxy-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152684-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-3-methoxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


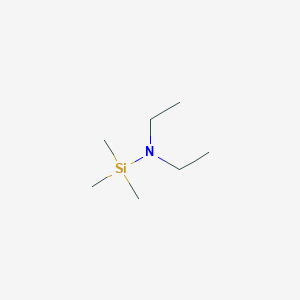
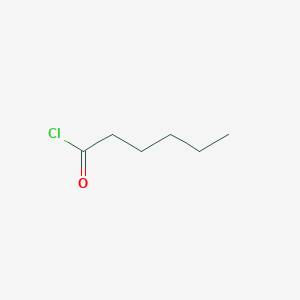
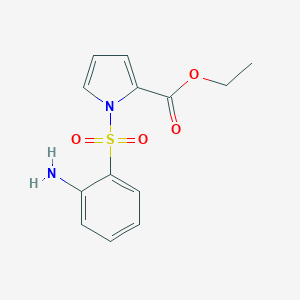
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B124415.png)
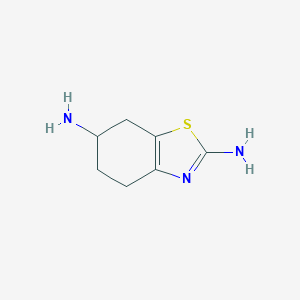
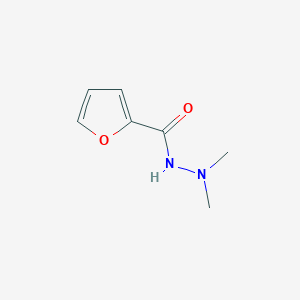
![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
